5-(4-butoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
5-(4-butoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C25H30N2O5S and its molecular weight is 470.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.18754324 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Electropolymerization
The chemical compound 5-(4-butoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, due to its complex structure, is anticipated to have potential applications in the field of electropolymerization. Related compounds, such as N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, have been efficiently prepared and shown to be electropolymerizable, leading to polymer films stable to repetitive cycling. This suggests the possibility of using similar compounds in the development of stable electroactive materials (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Biological Activity
Compounds with structures akin to this compound have been synthesized and tested for various biological activities. For example, a series of 5-aryl-4-acyl-3-hydroxy-1-morpholinoalkyl-3-pyrrolin-2-ones exhibited weak antibacterial properties, alongside significant antiamnesic and pronounced analgesic activities. This highlights the potential for research into the therapeutic applications of such compounds (Gein et al., 2007).
Antimicrobial Activities
The synthesis of related compounds has led to discoveries in antimicrobial activities, where certain pyrrole derivatives have shown to possess antimicrobial properties. This aligns with the potential for compounds like this compound to be used in the development of new antimicrobial agents. Studies on similar compounds have demonstrated their efficacy against various microorganisms, suggesting a promising area for further research into their antimicrobial application (Bektaş et al., 2010).
Electrochromic Properties
Research into compounds with thienyl and morpholinyl groups has also explored their electrochromic properties. For instance, polymers derived from thieno[3,2-b]thiophenes decorated with electron-deficient side groups have demonstrated significant electrochromic properties, changing colors in response to electrical stimuli. This suggests the potential for compounds like this compound to be used in developing new electrochromic devices and materials (Shao et al., 2017).
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S/c1-2-3-14-32-19-8-6-18(7-9-19)22-21(23(28)20-5-4-17-33-20)24(29)25(30)27(22)11-10-26-12-15-31-16-13-26/h4-9,17,22,29H,2-3,10-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBSXPXQYJBIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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